molecular formula C8H9N3 B14188613 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile

Cat. No.: B14188613
M. Wt: 147.18 g/mol
InChI Key: CKAGOGCNWZHYPL-UHFFFAOYSA-N
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Description

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is a heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic pathways or modulation of receptor activity in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer different pharmacokinetic properties and binding affinities, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-8(5)7(4-9)11-10-6/h5H,2-3H2,1H3,(H,10,11)

InChI Key

CKAGOGCNWZHYPL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C(=NN2)C#N

Origin of Product

United States

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